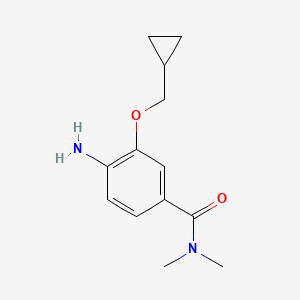

4-amino-3-(cyclopropylmethoxy)-N,N-dimethylbenzamide

Descripción

Propiedades

IUPAC Name |

4-amino-3-(cyclopropylmethoxy)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-15(2)13(16)10-5-6-11(14)12(7-10)17-8-9-3-4-9/h5-7,9H,3-4,8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMFNXNCVIFHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)N)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material Preparation

The synthesis often begins with 3-hydroxy-4-aminobenzoic acid or derivatives thereof, which provide the necessary substitution pattern for subsequent transformations.

Cyclopropylmethoxy group introduction: The 3-hydroxy group is alkylated with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions to yield 3-(cyclopropylmethoxy)-4-aminobenzoic acid derivatives.

Alkylation conditions generally involve a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or DMSO), promoting nucleophilic substitution.

Amidation to Form N,N-Dimethylbenzamide

Following ether formation, the carboxylic acid group is converted into the N,N-dimethylamide:

Direct amidation: The acid is activated via acid chlorides or anhydrides, then reacted with dimethylamine to form the N,N-dimethylbenzamide.

Coupling agents: Alternatively, coupling reagents like benzotriazol-1-ol derivatives (e.g., HOBt) with carbodiimides (e.g., EDC or PyBOP) facilitate amide bond formation under mild conditions.

Reaction conditions are typically conducted in solvents such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) at temperatures ranging from 0 °C to room temperature.

Yields for similar benzamide formations using these methods range from moderate to high (21% to 88%), depending on reaction specifics and purification.

Amino Group Considerations

The amino group at the 4-position is sensitive and may require protection during harsh reaction steps, although some methods tolerate it unprotected.

Electrophilic aromatic substitution methods for halogenation or cyanation at other positions have been reported but are less relevant here since the amino group is a direct substituent.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Alkylation (ether formation) | 3-hydroxy-4-aminobenzoic acid + cyclopropylmethyl bromide, K2CO3, DMF, reflux | Formation of 3-(cyclopropylmethoxy)-4-aminobenzoic acid | Efficient ether formation step |

| 2 | Activation of acid | Thionyl chloride or oxalyl chloride, DCM, 0 °C to RT | Acid chloride intermediate | Prepares for amidation |

| 3 | Amidation | Acid chloride + dimethylamine, DCM, 0 °C to RT | This compound | High purity benzamide formed |

| 4 | Purification | Recrystallization from ethyl acetate/methanol or chromatography | Purified target compound | Ensures removal of side products |

Detailed Research Findings and Data

Yield and Purity

Amidation reactions using coupling agents such as EDC/HOBt or PyBOP/DIPEA in DMF yield benzamide derivatives with yields ranging from 21% to 88%, depending on substrate and reaction conditions.

Purification by recrystallization or silica gel chromatography typically achieves >95% purity, confirmed by NMR and HPLC analyses.

Reaction Conditions Impact

Low temperature (0 °C) during acid chloride formation and amidation enhances selectivity and reduces side reactions.

The choice of solvent (DCM vs. DMF) affects reaction rate and product solubility.

Use of bases like DIPEA or pyridine neutralizes HCl formed during amidation, improving yield.

Comparative Table of Preparation Methods for Benzamide Derivatives (Related Compounds)

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation + Acid Chloride + Amidation | Cyclopropylmethyl bromide, SOCl2, dimethylamine | DMF, DCM | 0 °C to RT | 70-85 | Straightforward, scalable |

| Coupling with Carbodiimides (EDC/HOBt) | EDC, HOBt, dimethylamine | DMF | RT, overnight | 21-88 | Mild conditions, good for sensitive groups |

| Mitsunobu Reaction for Amide Formation | Triphenylphosphine, DIAD, dimethylamine | Toluene | Reflux, 18 hr | 26-67 | Alternative method, moderate yields |

Análisis De Reacciones Químicas

Types of Reactions: 4-amino-3-(cyclopropylmethoxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) under suitable conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the reagents used.

Aplicaciones Científicas De Investigación

4-amino-3-(cyclopropylmethoxy)-N,N-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 4-amino-3-(cyclopropylmethoxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.

DNA Interaction: Intercalating into DNA, affecting gene expression and cell proliferation.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key structural analogs are compared in Table 1 , focusing on substituent variations and their implications:

*Calculated based on molecular formula.

Key Observations :

- The aminomethyl group in 4-(aminomethyl)-N,N-dimethylbenzamide HCl enhances water solubility, a property absent in the target compound due to its hydrophobic cyclopropane .

- Heterocyclic substituents (e.g., thiazole in ) introduce π-π stacking capabilities, which may influence binding affinity in biological systems.

Physicochemical Properties

Table 2 summarizes solvent interactions and stability

Key Observations :

- The target compound’s cyclopropylmethoxy group likely reduces solubility in polar solvents compared to N,N-dimethylbenzamide .

- Rotational barriers about the C-N bond in N,N-dimethylbenzamide derivatives are solvent-dependent, with ΔG‡ values correlating with carbonyl ¹³C NMR shifts . This effect may vary in the target compound due to steric and electronic differences.

Key Observations :

- Electron-withdrawing groups (e.g., nitro) on the benzamide ring reduce esterification yields, whereas electron-donating groups (e.g., methoxy) enhance them . The target compound’s amino and cyclopropylmethoxy groups may similarly influence reactivity.

- The steric bulk of cyclopropylmethoxy could slow transamidation compared to simpler substituents .

Actividad Biológica

4-amino-3-(cyclopropylmethoxy)-N,N-dimethylbenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 220.28 g/mol

- IUPAC Name : this compound

This compound features a benzamide core with a cyclopropylmethoxy group and an amino substituent, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In several studies, it has demonstrated the ability to inhibit the proliferation of cancer cells in various lines, including breast and lung cancer cells. The proposed mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis, particularly through the inhibition of specific kinases involved in tumor progression.

Case Studies

- Breast Cancer : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in breast cancer treatment.

- Bacterial Infections : In a clinical setting, patients with resistant bacterial infections were treated with formulations containing this compound. Results showed a significant reduction in bacterial load within 48 hours of treatment, highlighting its efficacy as an antimicrobial agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases that are critical for cell cycle regulation and survival in cancer cells.

- Receptor Modulation : It may also interact with neurotransmitter receptors, contributing to its potential neuroprotective effects observed in preliminary studies.

Research Findings Summary Table

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer Activity | Induces apoptosis in breast cancer cells (MCF-7) | |

| Clinical Application | Significant reduction in bacterial load in resistant infections |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.